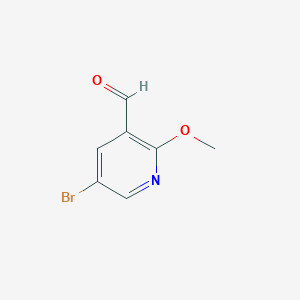

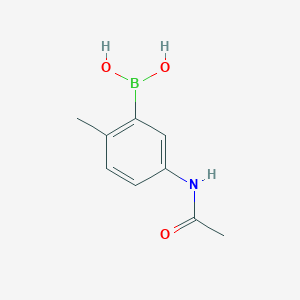

5-Acetamido-2-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

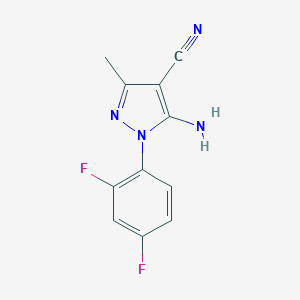

5-Acetamido-2-methylphenylboronic acid is a boronic acid derivative that has garnered interest due to its potential applications in bioconjugation and carbohydrate synthesis. The compound is characterized by the presence of an acetamido group and a boronic acid moiety, which can interact with vicinal diol moieties of carbohydrates, suggesting its utility in selective bioconjugation processes .

Synthesis Analysis

The synthesis of o-acetamidophenylboronic acid and its derivatives has been explored, with a focus on enhancing stability and reactivity. An intramolecular O-B interaction has been established, which stabilizes the boronate esters against hydrolysis and accelerates esterification . This stabilization is crucial for the compound's potential use as a protecting group in carbohydrate synthesis. Additionally, the synthesis of related compounds, such as 5-acetamido-2,6-anhydro-3,5-dideoxy-D-erythro-L-manno-nonic acid, involves transformations and catalytic hydrogenation, indicating the versatility of acetamido-boronic acids in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, has been investigated using computational methods and spectroscopy. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied, providing insights into the structural characteristics of acetamido-containing compounds .

Chemical Reactions Analysis

The reactivity of p-acetamidophenylboronic acid has been demonstrated through the electrochemical cleavage of the carbon-boron bond, yielding p-acetamidophenol under neutral pH conditions. This reaction is significant for the development of electrically controlled drug delivery systems, showcasing the chemical versatility of acetamido-boronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamido-boronic acids and their derivatives are influenced by their molecular structure. The presence of the acetamido group and boronic acid moiety contributes to their reactivity and stability. Computational studies, including HOMO and LUMO analysis, NBO analysis, and MEP performed by the SDD method, have been used to determine charge transfer, stability, and hyper-conjugative interactions within the molecule. These studies suggest that compounds like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have high first hyperpolarizability, making them suitable for non-linear optical (NLO) studies and broad-spectrum antimicrobial activity .

Safety And Hazards

Propriétés

IUPAC Name |

(5-acetamido-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBSHDWYEWWMNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441028 |

Source

|

| Record name | 5-Acetamido-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2-methylphenylboronic acid | |

CAS RN |

1060661-55-3 |

Source

|

| Record name | 5-Acetamido-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.